molecular formula C10H11ClO3 B2979076 (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol CAS No. 852956-43-5

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol

Cat. No.: B2979076
CAS No.: 852956-43-5
M. Wt: 214.65
InChI Key: LMOWJYPRQLIBBN-UHFFFAOYSA-N
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Description

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol It is characterized by the presence of a chloro-substituted benzodioxepin ring system with a methanol group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound, followed by chlorination and subsequent reduction to introduce the methanol group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)aldehyde or (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)carboxylic acid. Substitution reactions can produce a variety of derivatives with different functional groups attached to the benzodioxepin ring .

Scientific Research Applications

(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylamine: This compound has a similar structure but with a methylamine group instead of a methanol group.

    (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanamine: Similar structure with a methanamine group.

    (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylamine hydrochloride: Similar structure with a methylamine group and hydrochloride salt.

Uniqueness

The uniqueness of (9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methanol group allows for further chemical modifications, while the chloro-substituted benzodioxepin ring provides a stable and versatile scaffold for various applications .

Properties

IUPAC Name

(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c11-8-4-7(6-12)5-9-10(8)14-3-1-2-13-9/h4-5,12H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOWJYPRQLIBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C(=CC(=C2)CO)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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